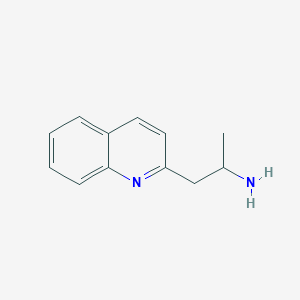

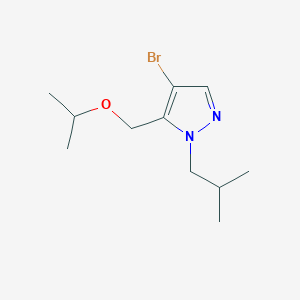

![molecular formula C9H7N3O3 B2876445 2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid CAS No. 1502672-49-2](/img/structure/B2876445.png)

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a promising scaffold for the creation of new pharmacologically active substances .

Synthesis Analysis

The synthesis of compounds in this series, such as “2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid”, often involves the reaction of 2,4-diamino-6-hydroxypyrimidine with methyl 4-aryl-2,4-dioxobutanoates in acetic acid . This reaction leads to the formation of methyl 2-amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates .Molecular Structure Analysis

The structure of the synthesized compounds is usually confirmed by single crystal X-ray analysis . The molecular structure of these compounds includes a pyridine fragment, an NH2 group, and a CH3O group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, some compounds in this series are yellow substances, soluble in DMSO, DMF, poorly soluble in alcohol, acetonitrile, acetic acid, and insoluble in water and hexane .科学的研究の応用

Chemical Synthesis and Reactions

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid and its derivatives play a significant role in the synthesis of various chemical compounds. Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, including the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines by condensation, demonstrating the versatility of pyrimidine derivatives in producing a range of heterocyclic compounds. These findings highlight the compound's potential in synthesizing novel chemicals with possible applications in material science and pharmaceuticals Kappe & Roschger, 1989.

Structural and Electronic Properties

The structural and electronic properties of pyrimidine derivatives have been extensively studied. Brennan et al. (1986) conducted an infrared study on 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids to understand the influence of substituents on bond polarizability, keto-enol tautomerism, and hydrogen bond formation. This research contributes to our understanding of how modifications to the pyrimidine ring affect its physical and chemical properties, which is crucial for designing drugs and materials with specific characteristics Brennan et al., 1986.

Biological Applications and Pharmacological Activities

The potential biological activities of pyrimidine derivatives have been a subject of interest. Hermecz et al. (1984) discovered that certain 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives exhibit antiallergic activities. By modifying the pyridopyrimidine ring, they were able to enhance the compound's antiallergic properties, indicating its potential for developing new antiallergic medications Hermecz et al., 1984.

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of thiopyrimidine derivatives were explored by Hussain et al. (2020), who found that certain phenyl pyrimidine derivatives exhibit considerable NLO character. This suggests potential applications in optoelectronic devices and materials, demonstrating the compound's relevance beyond pharmaceuticals to advanced materials science Hussain et al., 2020.

将来の方向性

Pyridopyrimidines, including “2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid”, are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, the synthesis of compounds of this series is promising in order to search for new antitumor agents .

特性

IUPAC Name |

2-methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-4-10-5-2-3-6(9(14)15)12-7(5)8(13)11-4/h2-3H,1H3,(H,14,15)(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWSALSZASSUFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)N=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2876370.png)

![N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2876371.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2876373.png)

![1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2876375.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)

![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)